N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-chlorobenzamide
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Overview
Description
N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-chlorobenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a benzyl group, a methyl group, and a 4-chlorobenzamide moiety attached to the indole core, making it a unique and complex molecule.
Preparation Methods
The synthesis of N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-chlorobenzamide can be achieved through a multi-step process involving Fischer indolisation and N-alkylation reactions . The general synthetic route includes the following steps:
Fischer Indolisation: This step involves the reaction of aryl hydrazines with ketones to form indole derivatives. The reaction is typically carried out under acidic conditions and can be accelerated using microwave irradiation.
N-Alkylation: The indole derivative is then subjected to N-alkylation using alkyl halides.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, indole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with various receptors and enzymes, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
N-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-4-chlorobenzamide can be compared with other indole derivatives such as:
N-(1-methyl-1H-indol-3-yl)methyl-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide: This compound also inhibits tubulin polymerization and has shown potent anticancer activity.
1-benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with significant biological activity, particularly in plant hormone regulation.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-chlorobenzamide moiety, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C25H23ClN2O |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-[2-(1-benzyl-2-methylindol-3-yl)ethyl]-4-chlorobenzamide |
InChI |
InChI=1S/C25H23ClN2O/c1-18-22(15-16-27-25(29)20-11-13-21(26)14-12-20)23-9-5-6-10-24(23)28(18)17-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,27,29) |
InChI Key |
KIHCZOHIGVWKBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCNC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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